Ethyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate
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Overview
Description
Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound that features a unique structure with a pentafluorinated carbon chain. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is usually carried out at room temperature for 24 hours or at elevated temperatures for shorter durations.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis. The purification process often includes distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate can be compared with other fluorinated amino acid derivatives:
Ethyl(S)-2-amino-3,3,4,4,4-pentafluorobutanoate: Similar structure but with a shorter carbon chain.
Ethyl(S)-2-amino-5,5,6,6,6-pentafluorohexanoate: Longer carbon chain, which may affect its chemical properties and applications.
Ethyl(S)-2-amino-4,4,5,5-tetrafluoropentanoate: One less fluorine atom, which can influence its reactivity and stability.
The uniqueness of Ethyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H10F5NO2 |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C7H10F5NO2/c1-2-15-5(14)4(13)3-6(8,9)7(10,11)12/h4H,2-3,13H2,1H3/t4-/m0/s1 |
InChI Key |
NNPWRIQJPPUNLM-BYPYZUCNSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C(F)(F)F)(F)F)N |
Canonical SMILES |
CCOC(=O)C(CC(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
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